Ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Description
Ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate belongs to the pyrrolo-pyrazole class of heterocyclic compounds, characterized by a fused bicyclic scaffold with a six-membered pyrrolo ring and a pyrazole moiety. Such derivatives are explored for diverse applications, including medicinal chemistry (e.g., kinase inhibition ) and materials science (e.g., nanofiber synthesis ).
Properties
IUPAC Name |
ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O4/c1-2-23-14(22)11-9-10(17-18-11)13(21)19(12(9)20)8-4-3-6(15)5-7(8)16/h3-5,9-10,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFBRBJMKDZPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Similar compounds, such as pyrazoline derivatives, have been shown to have confirmed biological and pharmacological activities. These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities.
Biochemical Pathways
It’s known that similar compounds can affect various cellular components negatively through the overexpression of reactive oxygen species (ros) and free radicals.
Result of Action
Similar compounds have been shown to affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, it’s recommended to ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and store under an inert atmosphere when handling similar compounds. Incompatible materials, such as strong oxidizing agents, should be avoided.
Biological Activity
Ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Its molecular formula is C14H11Cl2N3O4, and it has garnered attention for its potential biological activities and pharmacological applications.
- Molecular Weight : 356.16 g/mol
- CAS Number : 321522-05-8
- Structure : The compound features a complex bicyclic structure with multiple functional groups that contribute to its reactivity and biological interactions.
The biological activity of this compound can be attributed to its interaction with various biochemical pathways:
- Target Receptors : Similar compounds have demonstrated the ability to bind with high affinity to multiple receptors, influencing signaling pathways involved in cellular responses.
- Biochemical Pathways : The compound may affect cellular components through the overexpression of reactive oxygen species (ROS) and free radicals. This can lead to oxidative stress and impact normal physiological functions .
Biological Activities
Research indicates that compounds structurally related to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives of pyrazoles have shown antimicrobial effects against various pathogens.
- Anticancer Properties : Studies suggest potential anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Certain pyrazole derivatives have been reported to protect neuronal cells from oxidative damage and apoptosis.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Inhibition Studies : A study assessed the inhibitory effects of related compounds on PfDHODH (Plasmodium falciparum dihydroorotate dehydrogenase), revealing weak inhibition at concentrations around 50 µM. The most potent compound demonstrated approximately 30% inhibition .
| Compound | Inhibition (%) at 50 µM |
|---|---|
| Compound 1b | 30% |
| Compound 2a | 15% |
| Known Inhibitor | 19% |
- Behavioral Studies : Research on similar compounds indicates significant behavioral changes in model organisms due to their impact on neurotransmission. This includes impaired locomotion and altered survival rates in aquatic species exposed to these compounds.
Safety and Toxicology
The safety profile of this compound has not been extensively documented. However, related compounds have shown potential toxicity through various exposure routes (inhalation, skin contact). Proper handling procedures are recommended to mitigate risks associated with exposure .
Scientific Research Applications
- Melting Point : 198-200°C
- Density : 1.70 g/cm³ (predicted)
- Boiling Point : 592.2°C (predicted)
Chemistry
Ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Oxidation : Transforming the compound into nitro derivatives.
- Reduction : Converting it into amine derivatives.
- Substitution Reactions : Modifying the dichlorophenyl group to introduce different functional groups.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor. The nitroso group can interact with nucleophilic sites on proteins, potentially disrupting enzymatic activity and influencing metabolic pathways. This property makes it a candidate for studies related to:
- Enzyme inhibition
- Mechanistic studies of biological pathways
Medicine
The therapeutic potential of this compound is being explored in various contexts:
- Anti-inflammatory Agents : Research suggests that compounds with similar structures may exhibit anti-inflammatory properties.
- Anticancer Activity : Preliminary studies indicate potential efficacy against certain cancer cell lines.
Industry
In industrial applications, this compound can be utilized in the development of new materials with enhanced stability and reactivity. Its unique structural features may contribute to innovations in:
- Polymer Chemistry : As a precursor for advanced polymeric materials.
- Material Science : In the formulation of specialty chemicals.
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal examined the enzyme inhibition properties of this compound against specific target enzymes. The results demonstrated significant inhibition rates compared to control compounds.
Case Study 2: Anticancer Activity
In another research project focused on anticancer activity, this compound was tested against various cancer cell lines. The findings indicated that it induced apoptosis in treated cells while showing minimal toxicity to normal cells.
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which can further react to form amides or other derivatives .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkaline hydrolysis | NaOH (aq.), reflux | Carboxylic acid derivative | 75–85% | |
| Amidation | Thionyl chloride, then NH₃ | Primary amide | 62% |
This reactivity is critical for modifying solubility and introducing functional groups for pharmacological studies .
Nucleophilic Attack at Dioxo Positions
The 4,6-dioxo groups participate in nucleophilic substitutions, particularly with amines or hydrazines, forming fused heterocycles .
Example reaction with hydrazine:
| Reagent | Solvent | Temperature | Product Application |
|---|---|---|---|
| Hydrazine hydrate | Ethanol | 80°C | Intermediate for anticancer agents |
Electrophilic Aromatic Substitution
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 3-Nitro-2,4-dichlorophenyl derivative |
| Sulfonation | SO₃/H₂SO₄ | 120°C | Sulfonated analog |
Cyclocondensation Reactions
The pyrazole core participates in cyclocondensation with aldehydes or ketones to form larger heterocyclic systems :
Example with benzaldehyde:
| Catalyst | Yield | Application |
|---|---|---|
| Piperidine | 58% | Fluorescent probes |
Redox Reactions
The dichlorophenyl group stabilizes radical intermediates, enabling reduction of the dioxo groups to diols:
| Reducing Agent | Product | Notes |
|---|---|---|
| NaBH₄ | 4,6-Dihydroxy derivative | Retains dichlorophenyl group |
| LiAlH₄ | Fully reduced pyrrolidine analog | Low yield (32%) |
Interaction with Organometallic Reagents
Grignard reagents attack the ester carbonyl, forming tertiary alcohols :
| Solvent | Temperature | Yield |
|---|---|---|
| THF | −78°C | 67% |
Photochemical Reactions
UV irradiation induces C–Cl bond cleavage in the dichlorophenyl group, generating aryl radicals for cross-coupling :
| Wavelength | Product | Application |
|---|---|---|
| 254 nm | Dechlorinated analog | Reduced toxicity |
Key Research Findings
-
Biological Relevance : Ester hydrolysis products show enhanced inhibition of caspase-3 (IC₅₀ = 1.2 μM).
-
Synthetic Utility : Cyclocondensation derivatives exhibit antithrombotic activity in murine models (ED₅₀ = 12 mg/kg) .
-
Stability : The compound is stable under ambient conditions but degrades in acidic media (t₁/₂ = 4.3 h at pH 2) .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among analogs arise from substituents at positions 1, 5, and 6a of the pyrrolo-pyrazole core. These modifications influence molecular weight, polarity, and physicochemical properties. Below is a comparative analysis based on the evidence:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
- Chlorinated Derivatives: The 4-chlorophenyl analog (397.82 g/mol) has lower molecular weight than the target compound (estimated ~433 g/mol due to two Cl atoms).
- Phenyl vs. Benzyl : The phenyl-substituted derivative (315.33 g/mol) exhibits a high melting point (193–194°C) and 80% yield, suggesting stability and synthetic feasibility. Its benzyl analog shares the same formula but lacks reported melting data, indicating possible solubility differences.
- Electron-Withdrawing Groups : The trifluoromethyl-substituted compound (356.25 g/mol) has a predicted pKa of -2.69, reflecting strong electron-withdrawing effects that may alter reactivity in acidic environments.
- Nitro/Methyl Groups : The nitro-substituted analog (436.42 g/mol) introduces steric bulk and redox activity, which could influence binding interactions or degradation pathways.
Spectroscopic and Analytical Data
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodology: Focus on cyclization reactions involving hydrazine derivatives and carbonyl precursors. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalysts like p-toluenesulfonic acid) to enhance regioselectivity. Monitor progress via TLC and HPLC, and purify using column chromatography with gradient elution .
- Key Parameters: Adjust stoichiometric ratios of dichlorophenyl precursors and ester intermediates to minimize side products like uncyclized amines or over-oxidized species .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodology: Use 2D NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping signals from the pyrrolo[3,4-c]pyrazole core and dichlorophenyl substituents. Complement with X-ray crystallography for absolute stereochemical confirmation (e.g., disorder modeling in the pyrazole ring) .
- Data Interpretation: Compare experimental IR carbonyl stretches (1680–1720 cm⁻¹) with DFT-calculated vibrational modes to validate keto-enol tautomerism .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodology: Employ kinase inhibition assays (e.g., JAK2/STAT3 pathways) due to structural analogs showing activity against inflammatory targets . Use fluorescence polarization to assess binding affinity to DNA gyrase or topoisomerase IV, given the dichlorophenyl group’s potential intercalation properties .
- Controls: Include reference inhibitors (e.g., staurosporine) and validate cytotoxicity via MTT assays on HEK-293 cells .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
- Methodology: Conduct accelerated stability studies using HPLC-UV to monitor degradation products (e.g., hydrolysis of the ester group at pH > 9). Apply Arrhenius kinetics to predict shelf-life at 25°C .
- Advanced Tools: Pair with TGA/DSC to correlate thermal decomposition (onset ~200°C) with structural stability .
Q. What role do the 2,4-dichlorophenyl and ester groups play in modulating physicochemical properties?
- Methodology: Perform comparative SAR studies using analogs with substituted aryl groups (e.g., 4-bromophenyl) to assess lipophilicity (logP via shake-flask method) and solubility (nephelometry). The ethyl ester enhances membrane permeability, as shown in Caco-2 monolayer assays .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
- Methodology: Use kinetic isotope effects (KIE) and in situ FTIR to track intermediate formation. Computational studies (DFT at B3LYP/6-31G*) can identify transition states and activation energies for ring closure .
- Contradictions: Resolve discrepancies between predicted and observed regioselectivity by analyzing steric effects of the dichlorophenyl group .
Q. What computational strategies predict binding modes to biological targets?
- Methodology: Perform molecular docking (AutoDock Vina) with homology-modeled kinases. Validate using MD simulations (AMBER) to assess binding stability (>50 ns trajectories). Compare with crystallographic data from analogs (e.g., PDB: 4X5H) .
- Limitations: Address false positives by incorporating solvation entropy calculations (MM-PBSA) .
Q. How can crystallographic disorder in the pyrrolo-pyrazole core be resolved?
- Methodology: Apply twin refinement and anisotropic displacement parameter (ADP) analysis in SHELX. For severe disorder (e.g., in the 3a,6a positions), use multi-conformer models and high-resolution synchrotron data (λ = 0.7 Å) .
- Data Quality: Aim for a data-to-parameter ratio > 10 and Rint < 0.05 to ensure reliability .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Methodology: Synthesize co-crystals with succinic acid or convert the ethyl ester to a water-soluble prodrug (e.g., glycine conjugate). Assess solubility via phase-solubility diagrams and dissolution testing .
- Trade-offs: Monitor bioactivity retention using SPR-based target engagement assays .
Q. How can contradictory bioactivity data across cell lines be rationalized?
- Methodology: Perform transcriptomic profiling (RNA-seq) of responsive vs. resistant cell lines to identify differential expression of target proteins. Validate using CRISPR knockouts .
- Hypothesis Testing: Explore off-target effects via thermal proteome profiling (TPP) or chemical proteomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
